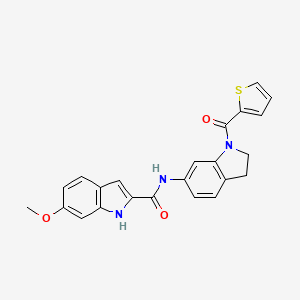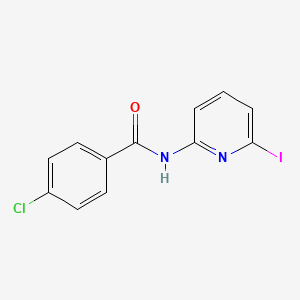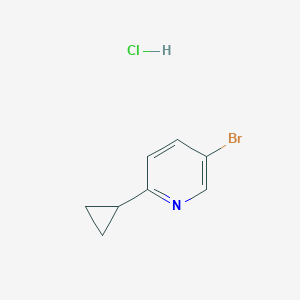
5-Bromo-2-cyclopropylpyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-cyclopropylpyridine hydrochloride, also known as BCPH, is a chemical compound with the CAS Number: 2138357-62-5 . It has a molecular weight of 234.52 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8BrN.ClH/c9-7-3-4-8(10-5-7)6-1-2-6;/h3-6H,1-2H2;1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Chemical Applications
Synthesis of bromocyclopropylpyridines : The Sandmeyer reaction is used to synthesize bromocyclopropylpyridines, like 5-Bromo-2-cyclopropylpyridine hydrochloride, from aminocyclopropylpyridines. These compounds serve as useful building blocks in various chemical syntheses (Striela et al., 2017).
Migration of Halogen Atoms : Studies on the behavior of bromo-derivatives of pyridine, similar to this compound, show that halogen atoms can migrate between different positions on the pyridine ring, which is critical for understanding their chemical reactivity (Hertog & Schogt, 2010).
Catalytic Amination : Catalytic amination of bromo-chloropyridines, a category which includes this compound, can lead to the selective formation of amino derivatives. This has implications for the synthesis of compounds with varied functional groups (Ji, Li, & Bunnelle, 2003).
Biological and Medicinal Research
Cell Cycle Profiling : this compound could potentially be used in cell cycle profiling. Similar brominated pyridine derivatives are used for detecting DNA replication in cells using cytometry methods (Ligasová et al., 2017).
Antiviral Activity : Certain brominated pyrimidines, which are structurally related to this compound, show antiviral activity against retroviruses, highlighting a potential area for medicinal chemistry research (Hocková et al., 2003).
Electrocatalysis and Material Science
- Electrocatalytic Synthesis : Electrocatalytic synthesis techniques using bromopyridines, such as this compound, can be used to synthesize aminonicotinic acid, which has applications in material science (Gennaro et al., 2004).
Safety and Hazards
properties
IUPAC Name |
5-bromo-2-cyclopropylpyridine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN.ClH/c9-7-3-4-8(10-5-7)6-1-2-6;/h3-6H,1-2H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPQPJGWUZRINL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


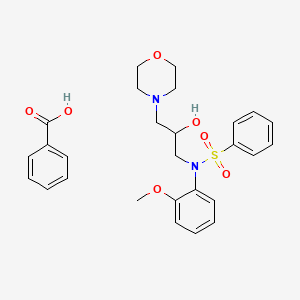
![[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-fluorophenyl)methanone](/img/structure/B2363702.png)
![6-(4-Chlorophenyl)-2-[1-(2-cyclopropylacetyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2363703.png)
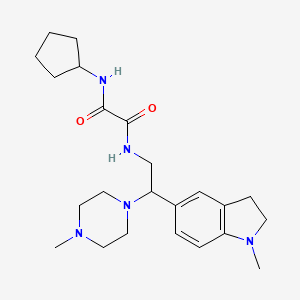

![4-tert-butyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2363708.png)
![6-(propan-2-yl)-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2363712.png)

![4-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B2363717.png)
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide](/img/structure/B2363718.png)
